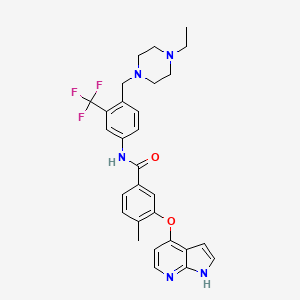

NG25 trihydrochloride

Description

Properties

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F3N5O2.3ClH/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIOJVPRHIAONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33Cl3F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NG25 Trihydrochloride: A Technical Guide to its Mechanism of Action as a Dual TAK1 and MAP4K2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG25 trihydrochloride is a potent, ATP-competitive, type II inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). By binding to the DFG-out conformation of these kinases, NG25 effectively blocks their catalytic activity, leading to the suppression of downstream inflammatory and oncogenic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of NG25, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling cascades and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects through the potent and dual inhibition of two key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade: TAK1 (also known as MAP3K7) and MAP4K2.[1] It functions as a type II inhibitor, meaning it preferentially binds to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine motif at the start of the activation loop is flipped.[2][3] This mode of inhibition offers a high degree of selectivity and potency.

The primary consequence of TAK1 and MAP4K2 inhibition by NG25 is the blockade of downstream signaling pathways crucial for inflammatory responses and cell survival. Notably, NG25 has been shown to suppress the phosphorylation of key downstream effectors including IκB kinase (IKK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4] This leads to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cellular survival.[4]

Quantitative Data

The inhibitory activity of NG25 has been quantified against its primary targets and a broader panel of kinases, highlighting its potency and selectivity profile.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| TAK1 | 149 | LanthaScreen Binding Assay | [1] |

| MAP4K2 | 21.7 | Z'-Lyte Assay | [1] |

| LYN | 12.9 | Not Specified | |

| CSK | 56.4 | Not Specified | |

| FER | 82.3 | Not Specified | |

| p38α | 102 | Z'-Lyte Assay | [1] |

| ABL | 75.2 | Z'-Lyte Assay | [1] |

| ARG | 113 | Not Specified | |

| SRC | Not Specified | Not Specified |

Signaling Pathways

The inhibitory action of NG25 on TAK1 and MAP4K2 disrupts key signaling cascades initiated by various stimuli, including cytokines like TNF-α and IL-1, as well as transforming growth factor-β (TGF-β).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

LanthaScreen Kinase Binding Assay (for TAK1)

This assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based method to measure the binding of an inhibitor to a kinase.

-

Reagent Preparation :

-

Prepare a 4X stock of the test compound (NG25) and a known control inhibitor by serial dilution in 1X Kinase Buffer A.

-

Prepare a 2X kinase/antibody mixture containing the TAK1 kinase and a terbium-labeled anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a 4X tracer solution (a fluorescently labeled ATP-competitive ligand) in 1X Kinase Buffer A.

-

-

Assay Procedure :

-

In a 384-well plate, add 4 µL of the 4X serially diluted test compound or control inhibitor.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition and Analysis :

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]

-

Z'-LYTE™ Kinase Assay (for MAP4K2)

This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

-

Reagent Preparation :

-

Prepare a 4X stock of the test compound (NG25) by serial dilution in the appropriate kinase buffer.

-

Prepare a 4X solution of the MAP4K2 kinase.

-

Prepare a 2X peptide/ATP mixture.

-

-

Kinase Reaction :

-

In a 384-well plate, add 2.5 µL of the 4X test compound.

-

Add 2.5 µL of the 4X MAP4K2 kinase solution.

-

Initiate the reaction by adding 5 µL of the 2X peptide/ATP mixture.

-

Incubate at room temperature for 1 hour.

-

-

Detection :

-

Add 5 µL of the Development Reagent to each well to stop the kinase reaction and generate a fluorescent signal.

-

Incubate at room temperature for 1 hour.

-

-

Data Acquisition and Analysis :

-

Read the plate on a fluorescence plate reader.

-

Calculate the percent inhibition based on the fluorescence signal relative to no-inhibitor and no-enzyme controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.[7]

-

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activity of the NF-κB transcription factor.

-

Cell Culture and Transfection :

-

Plate cells (e.g., HEK293) in a 96-well plate.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).

-

-

Treatment :

-

After 24-48 hours, treat the cells with a stimulating agent (e.g., TNF-α) in the presence of varying concentrations of NG25.

-

Incubate for a specified period (e.g., 6-24 hours).

-

-

Luciferase Assay :

-

Lyse the cells using a passive lysis buffer.

-

Transfer the lysate to a white-walled 96-well plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add a stop-and-glow reagent to quench the firefly luciferase signal and activate the Renilla luciferase, then measure the luminescence again.

-

-

Data Analysis :

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of NG25.

Conclusion

This compound is a valuable research tool for investigating the roles of TAK1 and MAP4K2 in various biological processes. Its well-characterized mechanism of action, potent dual inhibitory activity, and demonstrated effects on key downstream signaling pathways make it a suitable candidate for further preclinical and translational research, particularly in the areas of inflammation and oncology. The experimental protocols provided herein offer a robust framework for the continued investigation of NG25 and other kinase inhibitors.

References

- 1. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ARRB1 Drives Gallbladder Cancer Progression by Facilitating TAK1/MAPK Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

NG25 Trihydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Dual TAK1 and MAP4K2 Inhibitor

NG25 trihydrochloride is a potent, cell-permeable, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). As a Type II kinase inhibitor, it binds to the ATP-binding pocket of its target kinases, effectively blocking their activity. This inhibitory action modulates downstream signaling pathways, including the JNK, p38, and NF-κB pathways, making NG25 a valuable tool for research in oncology, immunology, and inflammatory diseases.

Core Compound Details

| Property | Value |

| Chemical Name | N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide trihydrochloride |

| Molecular Formula | C₂₉H₃₀F₃N₅O₂ · 3HCl |

| Molecular Weight | 646.96 g/mol |

| CAS Number | 1315355-93-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water |

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the potent and specific inhibition of TAK1 and MAP4K2. TAK1 is a key mediator in the signaling cascades initiated by various stimuli, including transforming growth factor-β (TGF-β), tumor necrosis factor-α (TNF-α), and interleukin-1 (IL-1). By inhibiting TAK1, NG25 effectively blocks the activation of downstream signaling molecules such as c-Jun N-terminal kinase (JNK), p38 MAP kinase, and the IκB kinase (IKK) complex, which is essential for the activation of the NF-κB transcription factor.

The inhibition of these pathways leads to a variety of cellular responses, including the suppression of inflammatory cytokine production, induction of apoptosis in cancer cells, and modulation of immune responses. For instance, NG25 has been shown to be a potent suppressor of CpG-stimulated IFNα secretion and CL097-stimulated IFNβ secretion.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against a panel of kinases has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Target Kinase | IC₅₀ (nM) |

| TAK1 | 149 |

| MAP4K2 | 21.7 |

| LYN | 12.9 |

| CSK | 56.4 |

| FER | 82.3 |

| p38α | 102 |

| ABL | 75.2 |

| ARG | 113 |

| SRC | 113 |

Experimental Protocols

Western Blotting for TAK1 Pathway Inhibition

This protocol describes the use of Western blotting to detect the inhibition of TAK1-mediated signaling by this compound. The phosphorylation status of downstream targets such as p38 and JNK, and the degradation of IκBα, are used as indicators of TAK1 activity.

1. Cell Culture and Treatment:

- Plate cells (e.g., A549, HeLa, or relevant cancer cell lines) in complete growth medium and allow them to adhere overnight.

- Pre-treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for 1-2 hours.

- Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL or IL-1β at 10 ng/mL) for 15-30 minutes to activate the TAK1 pathway.

- Include vehicle-treated (DMSO) and unstimulated controls.

2. Cell Lysis:

- Wash the cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant containing the protein lysate.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

- Phospho-TAK1 (Thr184/187)

- Total TAK1

- Phospho-p38 (Thr180/Tyr182)

- Total p38

- Phospho-JNK (Thr183/Tyr185)

- Total JNK

- IκBα

- β-actin or GAPDH (as a loading control)

- Wash the membrane three times with TBST.

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane three times with TBST.

6. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the effect of this compound on the viability of cancer cells using an MTT assay.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

- Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) for 24, 48, or 72 hours.

- Include a vehicle control (DMSO).

3. MTT Addition:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

4. Solubilization of Formazan:

- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Gently shake the plate for 10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

TAK1 Signaling Pathway and Inhibition by NG25

Caption: TAK1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Evaluating NG25 Efficacy

Caption: A typical experimental workflow for assessing the in vitro efficacy of NG25.

References

NG25 Trihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG25 trihydrochloride is a potent, dual inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). As a type II kinase inhibitor, NG25 binds to the ATP-binding pocket of its target kinases in their inactive conformation. This whitepaper provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to support further research and development efforts.

Discovery

The discovery of NG25 originated from a focused effort to identify novel kinase inhibitors. A pharmacophore model for type II inhibitors guided the development of a library of 4-substituted 1H-pyrrolo[2,3-b]pyridines. Subsequent kinome-wide selectivity profiling of this library led to the identification of a series of compounds with potent inhibitory activity against TAK1 (MAP3K7) and MAP4K2.[1][2]

Further structure-activity relationship (SAR) studies on this series of compounds resulted in the identification of NG25 (also referred to as compound 1 in some literature) as a potent dual inhibitor of both TAK1 and MAP4K2.[1][2] A 2.4 Å co-crystal structure of TAK1 in complex with NG25 confirmed that it binds to the DFG-out conformation of the kinase, a characteristic feature of type II inhibitors.[1]

Quantitative Inhibitory Activity

This compound has been demonstrated to be a potent inhibitor of TAK1 and MAP4K2. Its inhibitory activity has also been profiled against a panel of other kinases.

| Target Kinase | IC50 (nM) |

| TAK1 | 149 |

| MAP4K2 | 21.7 |

| LYN | 12.9 |

| CSK | 56.4 |

| FER | 82.3 |

| p38α | 102 |

| ABL | 75.2 |

| ARG | 113 |

| SRC | 113 |

Signaling Pathways

NG25 exerts its biological effects by inhibiting the TAK1 and MAP4K2 signaling pathways, which are crucial regulators of inflammation, cell survival, and stress responses.

TAK1 Signaling Pathway

TAK1 is a key mediator in the signaling cascades initiated by pro-inflammatory cytokines such as TNFα and IL-1β. Its activation leads to the downstream activation of the NF-κB and MAPK (JNK and p38) pathways. By inhibiting TAK1, NG25 can effectively block these inflammatory signaling cascades.

MAP4K2 Signaling Pathway

MAP4K2, also known as Germinal Center Kinase (GCK), is involved in the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling cascade. It acts as an upstream activator of this pathway in response to various cellular stresses.

Synthesis of this compound

The synthesis of this compound, chemically named N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzamide trihydrochloride, is a multi-step process involving the preparation of key intermediates followed by their coupling and final salt formation.

Synthesis Workflow

Experimental Protocols

4.2.1. Synthesis of 4-Amino-3-methylbenzoic acid

-

Reactants: 3-Methyl-4-nitrobenzoic acid, Palladium on activated charcoal (10% Pd), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve 3-methyl-4-nitrobenzoic acid in methanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on charcoal.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid.[3]

-

4.2.2. Synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

-

Reactants: 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, Raney Nickel, Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve 1-ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine in methanol.

-

Add a catalytic amount of Raney Nickel.

-

Stir the suspension under a hydrogen atmosphere (typically 50 psi) for 24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through celite.

-

Concentrate the filtrate under reduced pressure to obtain 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.

-

4.2.3. Synthesis of 4-Methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzoic acid

-

Reactants: 4-Amino-3-methylbenzoic acid, 1H-pyrrolo[2,3-b]pyridin-4-ol, and appropriate reagents for etherification (e.g., via a Buchwald-Hartwig or Ullmann-type coupling, followed by hydrolysis if an ester of the benzoic acid is used).

-

Procedure (General):

-

This step typically involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For instance, a protected 4-halo-1H-pyrrolo[2,3-b]pyridine could be coupled with the methyl ester of 4-hydroxy-3-methylbenzoic acid.

-

The resulting ester would then be hydrolyzed to the carboxylic acid.

-

4.2.4. Amide Coupling to form NG25 (Free Base)

-

Reactants: 4-Methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzoic acid, 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a peptide coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

-

Procedure:

-

Dissolve 4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzoic acid in DMF.

-

Add the coupling agent and DIPEA, and stir for a short period to activate the carboxylic acid.

-

Add 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by LC-MS).

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield NG25 as a free base.

-

4.2.5. Formation of this compound

-

Reactants: NG25 (Free Base), Hydrochloric acid (in a suitable solvent like dioxane or ether).

-

Procedure:

-

Dissolve the purified NG25 free base in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

-

Add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise with stirring.

-

The trihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., ether), and dry under vacuum to obtain this compound.

-

Conclusion

This compound is a valuable research tool for investigating the roles of TAK1 and MAP4K2 in various cellular processes. Its discovery through a systematic, model-driven approach and its well-characterized inhibitory profile make it a significant compound in the field of kinase inhibitor research. The synthetic route, while multi-stepped, is achievable through standard organic chemistry methodologies. This guide provides a comprehensive foundation for researchers and drug development professionals interested in utilizing or further developing NG25 and related molecules.

References

NG25 Trihydrochloride: A Comprehensive Kinase Inhibitory Profile for Drug Discovery and Development

For Immediate Release

This technical guide provides an in-depth analysis of the kinase inhibitory profile of NG25 trihydrochloride, a novel and potent small molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting key signaling pathways in oncology and inflammatory diseases.

Executive Summary

This compound has emerged as a significant research compound due to its potent inhibitory activity against Transforming growth factor-β-activated kinase 1 (TAK1), a critical node in inflammatory and cell survival signaling. This guide details the quantitative kinase inhibition data for NG25, outlines the primary signaling pathways it modulates, and provides an overview of the experimental methodologies used for its characterization. The presented data underscores the potential of NG25 as a valuable tool for preclinical research and as a lead compound for the development of targeted therapies.

Kinase Inhibitory Profile of NG25

NG25 is a potent, ATP-competitive Type II inhibitor of TAK1 (MAP3K7) and also demonstrates significant activity against Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2][3] Its inhibitory activity extends to a range of other kinases, highlighting a multi-targeted profile. The IC50 values, representing the concentration of NG25 required to inhibit 50% of the kinase activity, are summarized in the table below.

| Kinase Target | IC50 (nM) |

| LYN | 12.9 |

| MAP4K2 (GCK) | 21.7, 22 |

| CSK | 56.4 |

| ABL | 75.2 |

| FER | 82.3 |

| p38α | 102 |

| SRC | 113 |

| TAK1 (MAP3K7) | 149 |

| ARG | 113 |

| Table 1: Quantitative Kinase Inhibition Data for NG25. Data compiled from multiple sources.[1][2][3] |

At a concentration of 0.1 µM, NG25 shows strong inhibition of TAK1, Lck, MAP4K2, p38α, Abl, YES1, and OSR1.[3]

Modulated Signaling Pathways

NG25's primary target, TAK1, is a key upstream kinase that regulates both the MAPK and NF-κB signaling pathways. By inhibiting TAK1, NG25 effectively blocks the activation of downstream effectors, leading to the suppression of pro-inflammatory cytokines and induction of apoptosis in cancer cells.[4]

MAPK Signaling Pathway

NG25 inhibits the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[4] This blockade of MAPK signaling contributes to its anti-proliferative and pro-apoptotic effects.

NF-κB Signaling Pathway

NG25 also effectively blocks the activation of the NF-κB pathway.[4] It potently inhibits the activation of IKKβ by TLR7 and TLR9 agonists, preventing the secretion of type 1 interferons.[3] This activity is crucial for its anti-inflammatory properties.

Experimental Protocols

The characterization of NG25's kinase inhibitory profile involves a series of in vitro and cell-based assays. Below is a generalized workflow and description of key experimental methodologies.

General Experimental Workflow

References

TAK1 and MAP4K2 inhibition by NG25

An In-depth Technical Guide to the Dual Inhibition of TAK1 and MAP4K2 by NG25

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG25 is a potent, type II kinase inhibitor that demonstrates dual activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). As a key mediator in inflammatory and stress response signaling, TAK1 is a critical node in pathways leading to the activation of NF-κB and MAPKs such as p38 and JNK. MAP4K2 is also implicated in stress-related signaling, including the TGF-β pathway. The ability of NG25 to potently inhibit both kinases makes it a valuable chemical probe for dissecting these complex signaling networks and a potential starting point for therapeutic development. This guide provides a comprehensive overview of the quantitative data, signaling pathways, and experimental methodologies associated with the characterization of NG25.

Chemical and Physical Properties of NG25

NG25, or N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide, is a small molecule inhibitor developed through the screening of a library of potential type II inhibitors.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C29H30F3N5O2 | [3][4] |

| Molecular Weight | 537.58 g/mol | [3][4] |

| CAS Number | 1315355-93-1 | [3][4] |

Mechanism of Action

NG25 functions as a type II kinase inhibitor . Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase activation loop, type II inhibitors bind to the inactive "DFG-out" conformation.[1] This mechanism is confirmed by a 2.4 Å co-crystal structure of TAK1 in complex with NG25, which shows the activation loop assuming the characteristic DFG-out state.[1][5] This mode of inhibition can offer greater selectivity compared to targeting the highly conserved ATP-binding pocket common to all kinases.

Quantitative Inhibition Data

Biochemical enzyme assays have been used to determine the half-maximal inhibitory concentration (IC50) of NG25 against a panel of kinases. The data highlights its potent, dual inhibition of TAK1 and MAP4K2, with significant activity against several other kinases.

Table 1: In Vitro Biochemical Inhibition Profile of NG25

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| MAP4K2 | 21.7 | [1][3][6] |

| TAK1 | 149 | [1][3][6] |

| LYN | 12.9 | [3] |

| CSK | 56.4 | [3] |

| ABL, ARG | 75.2 | [3] |

| FER | 82.3 | [3] |

| p38α | 102 | [3] |

| SRC | 113 | [3] |

| EphB2 | 672 | [3] |

| ZAK | 698 | [3] |

| EphA2 | 773 | [3] |

| EphB4 | 999 |[3] |

Table 2: Cellular Activity of NG25

| Cell Type | Stimulus | Downstream Pathway Measured | Cellular IC50 | Reference |

|---|---|---|---|---|

| Various Cells | TNFα, IL-1, etc. | TAK1 Downstream Signaling | 0.1 - 0.3 µM | [7] |

| TAK1-null MEF | TGFβ | MAP4K2 Downstream Signaling | 0.1 µM |[7] |

Signaling Pathways and Inhibition Logic

NG25 exerts its effects by intercepting key signaling cascades mediated by TAK1 and MAP4K2.

TAK1 Signaling Pathway

TAK1 is a central kinase that integrates signals from various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, to activate downstream pathways critical for immunity, inflammation, and cell survival.[8][9] Upon stimulation, TAK1 is activated via its association with TAK1 binding proteins (TABs) and subsequent ubiquitination events.[10][11] Activated TAK1 then phosphorylates and activates two major downstream branches: the IκB kinase (IKK) complex, leading to NF-κB activation, and MAP kinase kinases (MKKs), which in turn activate JNK and p38 MAPKs.[8][12]

Caption: The TAK1 signaling cascade from cytokine receptors to downstream effectors.

MAP4K2 Signaling

MAP4K2 (also known as GCK) has been reported to be a component of the TGF-β signaling pathway, where it is required to transduce signals from the TGF-β receptor to activate the p38 MAPK pathway.[1] This places MAP4K2 as an important mediator of cellular responses to TGF-β.

Caption: Simplified MAP4K2 signaling pathway downstream of TGF-β.

Logical Relationship of NG25 Dual Inhibition

NG25's dual specificity allows it to simultaneously block two distinct upstream kinases that converge on similar downstream effectors (like p38) or activate parallel pro-inflammatory and stress-response pathways.

Caption: NG25 acts as a dual inhibitor of TAK1 and MAP4K2 signaling pathways.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the activity of NG25.

In Vitro Biochemical Kinase Inhibition Assay

This protocol is designed to determine the IC50 of NG25 against purified kinases. It is based on methodologies used in large-scale kinase screening platforms.[1][2]

Objective: To quantify the direct inhibitory effect of NG25 on TAK1 and MAP4K2 enzymatic activity.

Materials:

-

Purified, active TAK1 and MAP4K2 enzymes.

-

Specific peptide substrate for each kinase.

-

ATP (Adenosine triphosphate).

-

NG25 stock solution (in DMSO).

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, and DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay or similar).

-

Microplate reader (luminometer).

Procedure:

-

Compound Preparation: Prepare a serial dilution of NG25 in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase and its specific peptide substrate to each well.

-

Inhibitor Addition: Add the diluted NG25 or DMSO (vehicle control) to the wells. Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction and measure the kinase activity. For an ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of NG25 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Western Blot Assay for Downstream Signaling

This protocol assesses the ability of NG25 to inhibit TAK1-mediated signaling within a cellular context by measuring the phosphorylation of downstream targets.[1][2][3]

Objective: To validate the cellular activity of NG25 by observing the inhibition of cytokine-induced phosphorylation of IKK, p38, and JNK, or the degradation of IκBα.

Caption: Standard experimental workflow for a Western Blot analysis of kinase inhibition.

Materials:

-

Cell culture medium and supplements.

-

NG25 stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE and Western blotting equipment.

-

Chemiluminescent substrate.

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and grow until they reach 70-80% confluency.

-

Pre-treatment: Pre-incubate the cells with various concentrations of NG25 (e.g., 100 nM, 1 µM) or DMSO for 1-2 hours.[6]

-

Stimulation: Add the stimulant (e.g., 20 ng/mL TNFα or 20 µM Doxorubicin) and incubate for a specified time (e.g., 15 minutes for TNFα, or 2-6 hours for Doxorubicin).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: After final washes, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to loading controls (e.g., total protein or β-actin).

Conclusion

NG25 is a well-characterized dual inhibitor of TAK1 and MAP4K2, acting through a type II binding mechanism. The quantitative data demonstrates its high potency in both biochemical and cellular assays. Its ability to block key inflammatory and stress-response pathways, including NF-κB and MAPK signaling, makes it an indispensable tool for researchers investigating these processes. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for the effective utilization of NG25 in a laboratory setting, facilitating further discoveries in signal transduction and drug development.

References

- 1. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NG-25 | C29H30F3N5O2 | CID 53340664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. graylab.stanford.edu [graylab.stanford.edu]

- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

NG25 Trihydrochloride (CAS: 1315355-93-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG25 is a potent, ATP-competitive, type II kinase inhibitor with dual specificity for Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2 or GCK). By targeting these upstream kinases in critical signaling cascades, NG25 serves as a powerful pharmacological tool for investigating cellular processes such as inflammation, apoptosis, and cell proliferation. Its ability to modulate the NF-κB and MAPK signaling pathways makes it a compound of significant interest in oncology and immunology research. This guide provides a comprehensive overview of its technical specifications, biological activity, relevant experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

NG25 trihydrochloride is the salt form of the active free base, N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzamide.

| Property | Value |

| CAS Number | 1315355-93-1 |

| Molecular Formula | C₂₉H₃₀F₃N₅O₂ · 3HCl |

| Molecular Weight | 646.96 g/mol |

| Appearance | White to off-white/beige solid powder.[1][2] |

| Purity | ≥98% (HPLC).[1][2] |

| Solubility | Soluble in water (e.g., 5 mg/mL, clear solution).[1][2] |

| Storage | Store at 2-8°C, protected from light.[1][2] Stock solutions can be stored at -20°C for one year or -80°C for two years.[3] |

| SMILES | CC1=CC=C(C(NC2=CC=C(CN3CCN(CC)CC3)C(C(F)(F)F)=C2)=O)C=C1OC4=C(C=CN5)C5=NC=C4 |

| InChI Key | SMPGEBOIKULBCT-UHFFFAOYSA-N |

Biological Activity and Quantitative Data

NG25 functions as a dual inhibitor of TAK1 and MAP4K2, binding to the ATP pocket in a "DFG-out" conformation characteristic of type II inhibitors. This mechanism effectively blocks the kinase's ability to phosphorylate downstream substrates.

In Vitro Kinase Inhibitory Activity

The inhibitory potency of NG25 has been characterized against a panel of kinases, revealing high potency for its primary targets and several off-targets.

| Target | IC₅₀ (nM) | Assay Type |

| MAP4K2 | 21.7 | Z'-Lyte Assay |

| TAK1 | 149 | LanthaScreen Binding |

| LYN | 12.9 | Not Specified |

| CSK | 56.4 | Not Specified |

| ABL | 75.2 | Z'-Lyte Assay |

| FER | 82.3 | Not Specified |

| p38α | 102 | Z'-Lyte Assay |

| SRC | 113 | Not Specified |

| EphB2 | 672 | Not Specified |

| ZAK | 698 | Not Specified |

| EphA2 | 773 | Not Specified |

| EphB4 | 999 | Not Specified |

| ZC1/HGK | 3250 | Not Specified |

| RAF1 | 7590 | Not Specified |

| (Data sourced from MedChemExpress.[3]) |

Cellular Activity

In cellular contexts, NG25 effectively inhibits signaling pathways downstream of its targets at nanomolar concentrations.

-

Cytokine Signaling: NG25 inhibits the phosphorylation of IKK, p38, and JNK induced by cytokines like TNFα and IL-1 with an IC₅₀ between 100 and 300 nM in various cell types.[4]

-

TGFβ Signaling: In TAK1-null Mouse Embryonic Fibroblasts (MEFs), NG25 inhibits TGFβ-induced MAP4K2 downstream signaling with an IC₅₀ of 100 nM.[4]

-

Immunomodulation: NG25 is a potent suppressor of CpG-stimulated IFNα secretion and CL097-stimulated IFNβ secretion, achieving complete inhibition at 400 nM.[3]

-

Antiproliferative Effects: NG25 reduces the viability of various breast cancer cell lines in a dose-dependent manner.[3]

In Vivo Pharmacokinetics (Mouse)

Pharmacokinetic studies have been performed, providing key parameters for in vivo experimental design.

| Parameter | Value |

| T₁/₂ | 2.0 hours |

| CL | 80.8 mL/min/Kg |

| Vss | 11.9 L/Kg |

| F (%) | 70% (Bioavailability) |

| (Data sourced from Gray Lab, J Med Chem. 2014 jm500480k.[4]) |

Signaling Pathways Modulated by NG25

NG25 primarily exerts its effects by inhibiting the TAK1 and MAP4K2 kinases, which are central nodes in several signaling pathways.

TAK1 Signaling Pathway

TAK1 is a key mediator of pro-inflammatory and stress-response pathways. It is activated by stimuli such as TNF-α, IL-1, and lipopolysaccharide (LPS). Once activated, TAK1 phosphorylates and activates two major downstream cascades: the IKK complex (leading to NF-κB activation) and the MKKs (leading to JNK and p38 activation). NG25's inhibition of TAK1 blocks these downstream events.

Caption: NG25 inhibits the TAK1 signaling pathway.

MAP4K2 Signaling Pathway

The signaling network for MAP4K2 (GCK) is less defined than for TAK1. It is known to be activated by stimuli like TNF-α and can participate in the JNK signaling cascade. Some evidence also suggests a role in mediating TGFβ signals to p38, independent of TAK1. More recent studies link MAP4K2 to the Hippo and autophagy pathways in response to energy stress.

Caption: NG25 inhibits the less-defined MAP4K2 signaling pathway.

Experimental Protocols

The following protocols are representative methodologies for using NG25 to study its effects on cell signaling and viability. They are based on published studies and should be optimized for specific cell lines and experimental conditions.

Protocol: Inhibition of TAK1-Mediated Signaling (Western Blot)

This protocol describes how to assess NG25's ability to inhibit the phosphorylation of downstream targets of TAK1, such as p38, and prevent the degradation of IκBα in response to a stimulus.

1. Cell Culture and Treatment:

- Plate breast cancer cells (e.g., T-47D, MCF7) in complete medium and grow to 70-80% confluency.

- Pre-treat cells with NG25 (e.g., 2 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

- Stimulate the cells with an appropriate agonist, such as Doxorubicin (20 µM), for various time points (e.g., 0, 2, 4, 6 hours).[3]

2. Protein Lysate Preparation:

- After treatment, place plates on ice and wash cells twice with ice-cold PBS.

- Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

3. Western Blotting:

- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

- Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against p-p38, total p38, IκBα, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

- Wash the membrane three times with TBST for 10 minutes each.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST for 10 minutes each.

- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Protocol: Cell Viability Assay (MTT/WST-1 Assay)

This protocol measures the effect of NG25 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

1. Cell Plating:

- Seed breast cancer cells (e.g., MDA-MB-231, BT-549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- Prepare a serial dilution of NG25 in complete medium.

- Remove the old medium from the wells and add 100 µL of medium containing various concentrations of NG25 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. Viability Measurement:

- Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.

- Incubate for 2-4 hours at 37°C. For MTT, this allows for the formation of formazan crystals.

- If using MTT, add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

- Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

4. Data Analysis:

- Subtract the background absorbance from a blank well (medium only).

- Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability).

- Plot the percentage of cell viability against the log concentration of NG25 and fit a dose-response curve to calculate the IC₅₀ value.

Experimental and Logical Workflows

A typical research workflow to characterize the effects of NG25 involves a multi-step process from initial hypothesis to detailed mechanistic studies.

Caption: A logical workflow for investigating NG25's biological effects.

Synthesis Outline

The synthesis of NG25 involves a multi-step process culminating in the coupling of two key fragments.

References

Technical Guide: Physiochemical Properties of NG25 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG25 trihydrochloride is a potent, dual-inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). As a type II kinase inhibitor, it binds to the ATP-binding pocket of these kinases, holding them in an inactive conformation. This inhibitory action blocks downstream signaling pathways, such as the activation of IκB Kinase (IKK) and subsequent nuclear factor-κB (NF-κB) signaling. This technical guide provides a comprehensive overview of the core physiochemical properties of this compound, along with detailed experimental protocols and a visualization of its role in relevant signaling pathways.

Physiochemical Properties

The physiochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

Chemical and Physical Properties

A compilation of the known chemical and physical data for this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzamide trihydrochloride | N/A |

| Molecular Formula | C₂₉H₃₀F₃N₅O₂ · 3HCl | [1][2][3][4] |

| Molecular Weight | 646.96 g/mol | [1][2][3][4] |

| CAS Number | 1315355-93-1 | [1][2][3] |

| Appearance | White to beige powder | [1][2][3] |

| Purity (by HPLC) | ≥98% | [1][2][3] |

| Melting Point | Not experimentally available. | N/A |

| pKa | Not experimentally available. | N/A |

Solubility

Solubility is a crucial parameter for drug formulation and delivery. The available solubility data for this compound and its free base form are presented in Table 2.

| Solvent | Solubility (this compound) | Solubility (NG25 free base) | Source |

| Water | 5 mg/mL (clear solution) | Insoluble | [1][2][3] |

| DMSO | Data not available | 25 mg/mL (46.5 mM) | [5] |

| Ethanol | Data not available | 3 mg/mL | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental data. The following sections describe standard protocols for determining the key physiochemical properties discussed above.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate initially to determine an approximate melting range.

-

The determination is then repeated with a fresh sample, with the temperature raised slowly (1-2 °C per minute) as it approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of pKa

The pKa is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like this compound, multiple pKa values will exist.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer are used.

-

Titration:

-

The solution of this compound is placed in a beaker with the pH electrode and a magnetic stir bar.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The equivalence points, where the acid has been completely neutralized by the base, are identified as the points of steepest inflection on the curve.

-

The pKa values are determined from the pH at the half-equivalence points.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed container.

-

Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Sample Analysis:

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Solubility Value: The determined concentration represents the equilibrium solubility of the compound in water at that temperature.

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the TAK1 and MAP4K2 kinases, which are key components of inflammatory signaling pathways. The inhibition of these kinases disrupts the downstream activation of the IKK complex, which is crucial for the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and type I interferons.

TAK1/MAP4K2 Signaling Pathway

The following diagram illustrates the signaling cascade involving TAK1 and MAP4K2 and the point of inhibition by NG25.

Caption: NG25 inhibits TAK1 and MAP4K2 signaling pathways.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory activity of NG25 on its target kinases is typically determined using in vitro kinase assays.

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion

This technical guide provides a summary of the core physiochemical properties of this compound. While key experimental data for melting point and pKa are not currently available in public databases, the provided protocols outline the standard methods for their determination. The visualization of the signaling pathway highlights the mechanism of action of NG25 as a dual inhibitor of TAK1 and MAP4K2, providing a rationale for its potential therapeutic applications in inflammatory and related diseases. Further experimental characterization of its physiochemical properties will be crucial for its continued development.

References

- 1. NG-25 | C29H30F3N5O2 | CID 53340664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A critical role for MAPK signalling pathways in the transcriptional regulation of toll like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Nitrogen trichloride | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Effects of NG25 Trihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NG25 is a potent, cell-permeable small molecule inhibitor primarily targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). By inhibiting these upstream kinases, NG25 effectively modulates critical downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) cascades. This inhibition leads to significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those with mutations in the KRAS gene. This document provides a comprehensive overview of the signaling effects of NG25, quantitative data on its inhibitory activities, detailed experimental protocols for assessing its mechanism of action, and visual diagrams of the affected pathways.

Core Mechanism of Action and Target Profile

NG25 functions as a dual inhibitor of TAK1 and MAP4K2, key regulators in cellular stress and inflammatory signaling. TAK1 is a central node in pathways leading to the activation of NF-κB and the MAPK kinases JNK and p38. MAP4K2 (also known as GCK) is involved in the JNK signaling cascade. While its primary targets are TAK1 and MAP4K2, NG25 also demonstrates potent inhibitory activity against a range of other kinases.

Table 1: Kinase Inhibition Profile of NG25

This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of NG25 against a panel of kinases, highlighting its potency and selectivity.

| Target Kinase | IC50 (nM) |

| LYN | 12.9 |

| MAP4K2 | 21.7 |

| CSK | 56.4 |

| ABL, ARG | 75.2 |

| FER | 82.3 |

| p38α | 102 |

| SRC | 113 |

| TAK1 | 149 |

| Eph B2 | 672 |

| ZAK | 698 |

| Eph A2 | 773 |

| Eph B4 | 999 |

| ZC1/HGK | 3250 |

| RAF1 | 7590 |

Downstream Signaling Pathways Modulated by NG25

The primary consequence of TAK1 and MAP4K2 inhibition by NG25 is the suppression of the MAPK and NF-κB signaling pathways. These pathways are crucial for cell survival, proliferation, and inflammatory responses.

Inhibition of the MAPK Cascade

TAK1 is an essential upstream activator for the JNK and p38 MAPK pathways, while MAP4K2 also contributes to JNK activation. By inhibiting these kinases, NG25 effectively blocks the phosphorylation and subsequent activation of JNK and p38. Studies have shown that NG25 treatment leads to the inhibition of ERK, JNK, and p38 phosphorylation in KRAS-mutant colorectal cancer cells.[1] In breast cancer cells, NG25 has been demonstrated to partially block doxorubicin-induced p38 phosphorylation.[2][3]

Inhibition of the NF-κB Pathway

TAK1 is indispensable for the activation of the canonical NF-κB pathway in response to inflammatory cytokines and genotoxic stress. It phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα). This marks IκBα for degradation, allowing the NF-κB transcription factor to translocate to the nucleus and activate pro-survival genes. NG25 blocks this process by inhibiting TAK1, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[1][2][3]

Cellular Effects of NG25

The inhibition of MAPK and NF-κB signaling translates into potent anti-cancer effects, including reduced cell viability and induction of apoptosis.

Cytotoxicity in Cancer Cells

NG25 demonstrates a dose-dependent cytotoxic effect on various breast cancer cell lines. The IC50 values after 72 hours of treatment highlight its efficacy across different molecular subtypes.[4]

Table 2: Cytotoxic Activity (IC50) of NG25 in Breast Cancer Cell Lines

| Cell Line | Molecular Subtype | IC50 (µM) after 72h |

| T-47D | Luminal A (ER+) | 11.23 |

| MCF7 | Luminal A (ER+) | 12.35 |

| HCC1954 | HER2+ | 8.97 |

| MDA-MB-231 | Triple-Negative | 4.65 |

| BT-549 | Triple-Negative | 6.23 |

Induction of Apoptosis

By suppressing pro-survival pathways (NF-κB) and stress response pathways (p38/JNK), NG25 sensitizes cancer cells to apoptosis. In KRAS-mutant colorectal cancer cells, NG25 induces caspase-dependent apoptosis by regulating the B-cell lymphoma-2 (Bcl-2) and the inhibitor of apoptosis protein (IAP) families.[1] Furthermore, NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells.[1][2]

Experimental Protocols

To assist researchers in validating and expanding upon these findings, this section provides detailed methodologies for key experiments.

Protocol: Western Blot for Phosphorylated Kinases

This protocol is designed to assess the effect of NG25 on the phosphorylation status of downstream targets like p38, JNK, and ERK, and the degradation of IκBα.

1. Cell Culture and Treatment:

-

Seed cells (e.g., MDA-MB-231 or HCT116) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve cells for 12-24 hours if necessary to reduce basal kinase activity.

-

Pre-treat cells with desired concentrations of NG25 (e.g., 1-10 µM) or DMSO (vehicle control) for 1-2 hours.

-

Stimulate cells with an appropriate agonist (e.g., 20 ng/mL TNF-α or 1 µM Doxorubicin) for 15-30 minutes to induce pathway activation.

2. Protein Lysate Preparation:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Electroblotting:

-

Normalize protein samples to equal concentrations (e.g., 20-30 µg per lane) with Laemmli buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load samples onto a 10-12% SDS-polyacrylamide gel and run until adequate separation is achieved.

-

Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply an ECL substrate and visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification.

Protocol: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

1. Cell Transfection:

-

One day prior to transfection, seed cells (e.g., HEK293T) in a 96-well plate at a density that will reach ~80% confluency the next day.

-

Co-transfect cells with an NF-κB firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

Incubate for 24 hours.

2. Treatment and Induction:

-

Pre-treat the transfected cells with various concentrations of NG25 or DMSO for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

3. Cell Lysis:

-

Remove the medium and gently wash the cells with PBS.

-

Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

4. Luminescence Measurement:

-

Use a dual-luciferase assay system according to the manufacturer's instructions.

-

In a luminometer, sequentially inject the firefly luciferase substrate and measure the luminescence (Reading A).

-

Subsequently, inject the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla signal) and measure the Renilla luminescence (Reading B).

-

Calculate the normalized NF-κB activity by dividing Reading A by Reading B for each well.

Conclusion

NG25 trihydrochloride is a powerful research tool for investigating cellular signaling pathways. Its potent and dual inhibition of TAK1 and MAP4K2 provides a specific mechanism for disrupting the MAPK and NF-κB cascades. The downstream consequences—inhibition of cell proliferation and induction of apoptosis—make it a compound of significant interest in oncology research, particularly for malignancies driven by aberrant survival signaling. The data and protocols provided herein serve as a comprehensive guide for professionals seeking to utilize NG25 in their research and development efforts.

References

- 1. NG25, a Dual Inhibitor of TAK1 and MAP4K2, Enhances Doxorubicin-mediated Apoptosis in Breast Cancer | MedChemExpress [medchemexpress.eu]

- 2. TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

NG25 Trihydrochloride: A Technical Guide to its Role in Innate Immunity Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG25 trihydrochloride is a potent, cell-permeable small molecule inhibitor that has garnered significant interest for its targeted effects on key signaling cascades within the innate immune system. This technical guide provides an in-depth overview of the mechanism of action of NG25, its impact on critical inflammatory pathways, and relevant experimental data and protocols for researchers in immunology and drug development.

NG25 is recognized as a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2] Its primary role in modulating innate immunity stems from the inhibition of TAK1, a crucial kinase that functions as a central node in the signaling pathways initiated by various pattern recognition receptors (PRRs), including the Toll-like Receptors (TLRs). By targeting TAK1, NG25 effectively dampens the downstream activation of major inflammatory transcription factors and kinase cascades, leading to a reduction in the production of pro-inflammatory cytokines and mediators.

Mechanism of Action: Inhibition of the TAK1 Signaling Complex

The innate immune response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by PRRs such as TLRs. Upon ligand binding, most TLRs recruit adaptor proteins like MyD88, leading to the activation of IRAK kinases and the subsequent recruitment and activation of TRAF6, an E3 ubiquitin ligase.[3] TRAF6, in turn, activates the TAK1 complex, which is the primary target of NG25.

The inhibition of TAK1 by NG25 has profound effects on two major downstream signaling pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Impact on the NF-κB Signaling Pathway

NG25 is a potent inhibitor of NF-κB activation.[4][5] By blocking TAK1, it prevents the activation of the IκB kinase (IKK) complex (IKKα/IKKβ). This, in turn, inhibits the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which normally sequesters NF-κB dimers in the cytoplasm.[6] Consequently, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Impact on the MAPK Signaling Pathway

In addition to its effects on the NF-κB pathway, NG25 also blocks TAK1-mediated activation of the MAPK signaling cascades. This includes the downstream phosphorylation and activation of key MAP kinases such as p38, JNK, and ERK.[4][5][6] These kinases play critical roles in the inflammatory response by regulating the expression of various inflammatory genes and controlling cellular processes like apoptosis and proliferation.

Quantitative Data

The inhibitory activity of NG25 has been quantified against its primary targets and other kinases, as well as in cellular assays.

| Target | IC50 (nM) | Reference |

| TAK1 | 149 | [2] |

| MAP4K2 | 21.7 | [2] |

| LYN | 12.9 | [2] |

| CSK | 56.4 | [2] |

| FER | 82.3 | [2] |

| p38α | 102 | [2] |

| ABL | 75.2 | [2] |

| SRC | 113 | [2] |

| Cellular Assay | IC50 (µM) | Reference |

| Inhibition of TAK1 downstream signaling (TNFα, IL-1 stimulated) | 0.1 - 0.3 | [1] |

| Inhibition of MAP4K2 downstream signaling (TGFβ stimulated in TAK1-null MEFs) | 0.1 | [1] |

Visualizing the Impact of NG25 on Innate Immunity Pathways

TLR4 Signaling Pathway Inhibition by NG25

Caption: NG25 inhibits TAK1, blocking both NF-κB and MAPK pathways in TLR4 signaling.

Experimental Workflow for Assessing NG25 Efficacy

Caption: Workflow for evaluating NG25's impact on TLR-stimulated immune cells.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of NG25 on innate immune signaling pathways.

Western Blot for Phosphorylated Kinases and IκBα Degradation

This protocol is designed to assess the effect of NG25 on the phosphorylation of MAPK proteins (p38, JNK) and the degradation of IκBα.

Methodology:

-

Cell Culture and Treatment:

-

Seed immune cells (e.g., RAW 264.7 macrophages or human PBMCs) in 6-well plates and culture overnight.

-

Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for TLR4) for a predetermined time (e.g., 15-30 minutes for kinase phosphorylation, 30-60 minutes for IκBα degradation).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p38, p38, phospho-JNK, JNK, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to stimulation and NG25 treatment.

Methodology:

-

Transfection:

-

Seed cells (e.g., HEK293T) in a 24-well plate.

-

Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment and Stimulation:

-

After 24 hours, pre-treat the transfected cells with NG25 or vehicle control for 1-2 hours.

-

Stimulate the cells with a relevant agonist (e.g., TNFα or IL-1β) for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Cytokine Secretion Assay (ELISA)

This protocol measures the secretion of pro-inflammatory cytokines into the cell culture supernatant.

Methodology:

-

Cell Culture and Treatment:

-

Seed immune cells in a 96-well plate.

-

Pre-treat cells with NG25 or vehicle control for 1-2 hours.

-

Stimulate with a TLR agonist (e.g., LPS).

-

Incubate for a longer period suitable for cytokine production (e.g., 12-24 hours).

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant.

-

-

ELISA Procedure:

-

Perform an enzyme-linked immunosorbent assay (ELISA) for specific cytokines (e.g., TNFα, IL-6) using commercially available kits.

-

Follow the manufacturer's instructions for coating, blocking, antibody incubations, and substrate development.

-

Measure the absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.

-

Conclusion

This compound is a valuable research tool for investigating the role of TAK1 in innate immunity and inflammation. Its ability to potently and dually inhibit TAK1 and MAP4K2 allows for the effective blockade of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. The data and protocols presented in this guide provide a framework for researchers to explore the therapeutic potential of targeting TAK1 in various inflammatory and autoimmune diseases. Further in vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic efficacy of NG25 in relevant disease models.[4][6][7][8][9]

References

- 1. graylab.stanford.edu [graylab.stanford.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Parachlorella beijerinckii-derived carotenoids ameliorate inflammation in a psoriasis-like mouse model via modulation of pro-inflammatory cytokines in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NG25 Trihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG25 trihydrochloride is a potent, cell-permeable small molecule inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). As a dual inhibitor, NG25 serves as a critical tool for investigating the roles of these kinases in various signaling pathways, including those involved in inflammation, cell proliferation, apoptosis, and immune responses. These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidelines for data interpretation, and a summary of its known effects on cellular signaling.

Mechanism of Action: NG25 functions as a Type II kinase inhibitor, binding to the DFG-out conformation of the kinase domain of both TAK1 and MAP4K2. This mode of inhibition stabilizes an inactive conformation of the enzymes, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) |

| TAK1 (MAP3K7) | 149 |

| MAP4K2 | 21.7 |

Table 2: Cellular Activity of NG25 in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Treatment Concentration (µM) | Observed Effect |

| HCT116 | 2.5 - 5 | Inhibition of cell proliferation, induction of caspase-dependent apoptosis. |

| LoVo | 2.5 - 5 | Reduced cell viability and increased apoptosis. |

| SW480 | 2.5 - 5 | Decreased phosphorylation of p38, JNK, and ERK; blockage of NF-κB activation. |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve the appropriate weight of the compound in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Cell Viability Assay (MTT Assay)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of NG25 from the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest NG25 concentration.

-